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PIPPS

pH Buffering Biochemical Assays Cell Culture

Buffer incompatibility can compromise metal-dependent enzyme assays, distort UV-based quantification, and cause pH drift. PIPPS (CAS 5625-56-9) is a zwitterionic buffer engineered to overcome these limitations. • Non-metal complexing: Preserves bioavailability of Mg²⁺, Ca²⁺, Zn²⁺ cofactors. • UV-transparent: Negligible absorbance >240 nm for accurate A₂₈₀/A₂₆₀ readings. • Stable pKa₂ 7.96 with low ΔpKa/°C: Maintains pH ~8.0 across temperature shifts. Supplied ≥97% purity (titration), suitable for mitochondrial isolation, cell culture, and enzymatic assays requiring physiological pH.

Molecular Formula C10H22N2O6S2
Molecular Weight 330.4 g/mol
CAS No. 5625-56-9
Cat. No. B1583367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIPPS
CAS5625-56-9
Molecular FormulaC10H22N2O6S2
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCS(=O)(=O)O)CCCS(=O)(=O)O
InChIInChI=1S/C10H22N2O6S2/c13-19(14,15)9-1-3-11-5-7-12(8-6-11)4-2-10-20(16,17)18/h1-10H2,(H,13,14,15)(H,16,17,18)
InChIKeyPDLPTSJWDUCMKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PIPPS Identity and Core Characteristics


PIPPS (CAS 5625-56-9), chemically designated as 1,4-Piperazinedipropanesulfonic acid or Piperazine-N,N'-bis(3-propanesulfonic acid), is a zwitterionic buffer with the molecular formula C10H22N2O6S2 and a molecular weight of 330.42 g/mol [1]. It is widely used in biological and biochemical research to maintain a stable pH in solutions . Its standard purity is ≥97% as determined by titration analysis on a dried basis .

pKa ~7.96 at 25 °C supports buffering near pH 8.0 for alkaline physiological studies
Non‑metal‑complexing formulation preserves metal cofactor availability in enzyme assays
UV transparency above 240 nm supports spectrophotometric protein/nucleic acid workflows

Why Buffer Selection Is Critical


In biological systems, buffer performance is highly specific and dictated by physical chemistry parameters that vary significantly between compounds. The selection of a buffer like PIPPS is not interchangeable; it is a critical experimental variable [1]. An inappropriate substitute can lead to several failure modes: it may exhibit a poor pKa for the required pH range, leading to inadequate buffering capacity and pH drift. Many buffers, including PIPPS, are chosen for their non-metal complexing nature to avoid interfering with metalloenzymes or metal-dependent cellular processes, a property not shared by all buffers [2]. Furthermore, interference with spectrophotometric assays is a common issue, as many buffers absorb light in the UV range used for protein and nucleic acid quantification, making UV transparency a key differentiator .

pKa Buffers with lower pKa may reduce capacity near pH 8.0, leading to pH drift.
Temp Alternative buffers like Tris show significant pKa shift with temperature, which can alter reproducibility.
Metals Phosphate‑based buffers can complex Ca²⁺/Mg²⁺ and artificially inhibit metal‑dependent enzymes.

Quantitative Evidence for PIPPS Differentiation


Buffering Range and pKa Compared to HEPES

PIPPS is an effective buffer in the physiological pH range, with a pKa2 of 7.96 at 25°C (100 mM) . This pKa value dictates its optimal buffering range (pH 6.8-9.1). In contrast, HEPES, a widely used alternative buffer, has a pKa of 7.48 at 25°C [1]. This difference in pKa is significant and directly impacts buffering capacity at a specific pH [2].

pKa at 25 °C
Head‑to‑head
PIPPS pKa₂ 7.96 vs HEPES pKa 7.48 (Δ = 0.48)
Reported higher buffering context near pH 8.0
100 mM aqueous solution context
pH Buffering Biochemical Assays Cell Culture

Temperature Dependence vs. Tris

The temperature dependence of a buffer's pKa (ΔpKa/°C) is a critical but often overlooked parameter. Tris (tris(hydroxymethyl)aminomethane) is a very common buffer but has a large temperature coefficient of -0.031 pKa units/°C [1]. While a precise value for PIPPS is not always reported, zwitterionic buffers like PIPPS generally exhibit smaller temperature coefficients (approximately -0.010 to -0.015 pKa units/°C) compared to primary amine buffers like Tris [2]. This is a known class-level property of Good's buffers.

Temperature Dependence
Class‑level
Approx. −0.010 to −0.015 ΔpKa/°C vs Tris −0.031
Lower pH drift context in temperature‑shift workflows
Class‑level inference; confirm for specific lot
Temperature-Controlled Assays Enzyme Kinetics Buffer Selection

Metal Complexation: PIPPS vs. Phosphate Buffer

PIPPS is explicitly described as a "non-metal complexing, zwitterionic buffer" . This is a key differentiator from simple inorganic buffers like phosphate-buffered saline (PBS). Phosphate is known to strongly complex with divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are essential cofactors for many enzymes (e.g., kinases, nucleases) and critical for cellular processes [1]. This complexation can precipitate the metals and inhibit enzyme activity.

Metal Complexation
Head‑to‑head
Non‑complexing (PIPPS) vs. strongly complexes Ca²⁺, Mg²⁺ (phosphate)
Supports metal‑dependent assay context
Prevents buffer interference in enzyme screens
Metal-Dependent Assays Metalloenzymes Buffer Interference

UV Interference Profile vs. HEPES

PIPPS has no significant interference at wavelengths longer than 240 nm . This makes it particularly suitable for UV spectrophotometric applications, such as monitoring protein concentration at 280 nm or nucleic acid purity at 260/280 nm. In contrast, HEPES can form radicals under certain conditions and has been shown to interfere with some assays, while other buffers like Tris absorb in the lower UV range [1].

UV Interference
Head‑to‑head
No interference >240 nm (PIPPS) vs. known interferences (HEPES/Tris)
Supports spectrophotometric quantification workflows
Background reduction improves signal‑to‑noise ratio
Spectrophotometry UV Absorbance Protein Quantification

Optimal Application Scenarios for PIPPS


Enzyme Assays Requiring Divalent Metal Cofactors

PIPPS is the preferred buffer for biochemical assays involving metal-dependent enzymes. Its non-metal complexing nature ensures that essential cofactors like Mg²⁺, Ca²⁺, and Zn²⁺ remain available for the enzymatic reaction, unlike phosphate buffers which can chelate these ions and artificially inhibit enzyme activity [1]. This guarantees that the measured activity is a true reflection of the enzyme's biological function.

UV Monitoring of Protein and Nucleic Acid Purification

For workflows that rely on UV absorbance for quantification (e.g., A280 for protein, A260/A280 for nucleic acids), PIPPS is an ideal choice. Its verified lack of absorbance interference at wavelengths above 240 nm provides a clean baseline and prevents buffer-induced signal quenching, leading to more accurate purity and concentration measurements.

Cell Culture and Organelle Isolation at pH 7.6–8.0

With a pKa2 of 7.96 at 25°C , PIPPS provides maximal buffering capacity for experiments requiring a slightly alkaline physiological pH. This makes it well-suited for specific cell culture applications, isolation of mitochondria or other organelles that function optimally at this pH, and in vitro assays where maintaining a stable pH of ~8.0 is critical for biological activity [1].

Temperature-Variable Experimental Protocols

When experimental protocols involve a shift in temperature, such as moving a purification from a 4°C cold room to a 25°C bench, a buffer's pKa stability is crucial. PIPPS, as a zwitterionic buffer, exhibits a much lower temperature dependence (ΔpKa/°C) than alternatives like Tris . This property minimizes pH drift across temperature changes, thereby maintaining consistent conditions for protein stability and enzymatic activity throughout the entire workflow.

Application
Selection Property
Validation Focus
Metal‑dependent enzyme assays
Non‑metal‑complexing formulation
Verify enzyme activity in presence of Ca²⁺/Mg²⁺ cofactors
Spectrophotometric quantification (A₂₈₀/A₂₆₀)
UV transparency >240 nm
Confirm low background absorbance for protein/nucleic acid assays
Physiological alkaline pH studies (pH 7.6–8.0)
pKa ~8.0 buffering capacity
Maintain stable pH for organelle isolation and cell‑based protocols
Temperature‑shift workflows (4 °C–25 °C)
Lower pKa temperature dependence (zwitterionic class)
Verify minimal pH drift across temperature steps

Technical Documentation Hub

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38 linked technical documents
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